SGC 0946 SGC 0946 Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay); blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia; lowers levels of MLL target genes HOXA9 and Meis1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1556034
InChI:
SMILES:
Molecular Formula: C28H40BrN7O4
Molecular Weight: 618.57

SGC 0946

CAS No.:

Cat. No.: VC1556034

Molecular Formula: C28H40BrN7O4

Molecular Weight: 618.57

* For research use only. Not for human or veterinary use.

SGC 0946 -

Specification

Molecular Formula C28H40BrN7O4
Molecular Weight 618.57

Introduction

Chemical Structure and Properties

SGC 0946 is a brominated analogue of EPZ004777, the first S-adenosylmethionine (SAM)-competitive DOT1L inhibitor . The compound features a 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl core with a modified sugar moiety and a tert-butylphenyl urea extension.

Chemical Identity

The chemical name of SGC 0946 is 1-[3-[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methylamino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea . Its molecular formula is C28H40BrN7O4, with a CAS Registry number of 1561178-17-3 .

Physicochemical Properties

Table 1: Physicochemical Properties of SGC 0946

PropertyValue
Molecular Weight630.57 g/mol
Molecular FormulaC28H40BrN7O4
CAS Registry1561178-17-3
InChIKeyIQCKJUKAQJINMK-HUBRGWSESA-N
Purity≥99%
AppearanceWhite to off-white solid

Mechanism of Action

DOT1L Inhibition

SGC 0946 functions as a highly selective competitive inhibitor of DOT1L, an enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79) . The compound binds with remarkable affinity to the SAM-binding pocket of DOT1L, effectively preventing the natural methylation process.

Structural Basis of Inhibition

X-ray crystallography studies (PDB ID: 4ER6) have revealed that SGC 0946 binds to the DOT1L catalytic site through remodeling of the cofactor pocket . The bromine atom at position 7 of the adenine ring engages in hydrophobic interactions with Tyr178, which contributes to its increased potency compared to EPZ004777 . The binding mode involves the adenosyl and sugar moieties occupying the SAM binding pocket, with the bulky para-tert-butylphenyl group extending out onto the protein surface .

Potency and Selectivity Profile

In Vitro Potency

SGC 0946 exhibits exceptional potency against DOT1L with a dissociation constant (Kd) of 0.06 nM as measured by surface plasmon resonance (SPR) and an IC50 of 0.3 nM in a radioactive enzyme assay . This represents a significant improvement over its predecessor EPZ004777 (Kd = 0.25 nM, IC50 = 0.5 nM) .

Table 2: Comparative Potency of SGC 0946 and EPZ004777

CompoundKd (nM)IC50 (nM)Koff (s-1)
SGC 09460.060.31.5E-4
EPZ0047770.250.59.29E-4

Cellular Activity

In cellular assays, SGC 0946 demonstrates potent inhibition of H3K79 methylation with IC50 values of 2.65 nM in A431 cells and 8.8 nM in MCF10A cells . This represents approximately 10-fold and 100-fold improvements, respectively, over EPZ004777 (IC50 values of 264 nM in A431 cells and 84 nM in MCF10A cells) .

Selectivity

SGC 0946 shows remarkable selectivity for DOT1L, with no significant activity against a panel of 12 protein methyltransferases and DNMT1 . Additionally, the compound displays no notable activity against 29 receptors from the Ricerca selectivity panel, highlighting its specificity as a DOT1L inhibitor .

Biological Activities

Effects on Cancer Cells

SGC 0946 selectively reduces viability in cells transformed with MLL fusion proteins, such as MLL-AF9, while showing minimal effects on cells transformed with MLL-unrelated translocations (e.g., TLS-ERG) . This selective cytotoxicity is consistent with the role of DOT1L in maintaining MLL-rearranged leukemia.

At 1 μM concentration, SGC 0946 effectively downregulates MLL target genes HOXA9 and Meis1 in MLL-rearranged cell models . The compound demonstrates time- and dose-dependent reductions in the H3K79me2 mark in multiple cell lines, including Molm13 cells that harbor the MLL/AF9 translocation .

Effects on T-Cell Responses

Studies have shown that SGC 0946 treatment attenuates allogeneic T-cell responses while preserving beneficial antitumor responses . This effect appears to be mediated through elevation of the T-cell receptor (TCR) stimulation threshold, with SGC 0946 downregulating phospho-ERK signaling and upregulating dual-specificity phosphatase 6 (DUSP6) .

Research Applications

Cancer Research

SGC 0946 has been extensively used in leukemia research, particularly in studying MLL-rearranged leukemias where DOT1L activity is critical for disease maintenance . Recent research has also identified gain-of-function mutations in DOT1L's catalytic domain (e.g., R231Q) that promote lung cancer development, with SGC 0946 showing potential in targeting these mutations .

Combination Therapies

Several studies have explored the combination of SGC 0946 with other epigenetic inhibitors. For example, combined inhibition of EZH2 (using GSK343) and DOT1L (using SGC 0946) has shown synergistic effects in neuroblastoma models by inducing ATF4-mediated endoplasmic reticulum stress responses . This combination significantly reduced tumor growth compared to single-agent therapy, suggesting a promising therapeutic approach .

Antimicrobial Research

Interestingly, SGC 0946 has shown inhibitory activity against Clostridioides difficile-specific DNA adenine methyltransferase (CamA) at low micromolar concentrations . Structural investigations revealed that SGC 0946 binding induces conformational rearrangements in CamA's N-terminal arm, suggesting potential applications in developing antivirulence agents for C. difficile infections .

Future Directions

Research continues to expand the potential applications of SGC 0946 beyond its established role in MLL-rearranged leukemia. Emerging areas include:

  • Combination therapies with other epigenetic inhibitors for synergistic effects in various cancer types

  • Development of SGC 0946 derivatives with improved pharmacokinetic properties for in vivo applications

  • Exploration of DOT1L inhibition in additional cancer types, particularly those with gain-of-function DOT1L mutations

  • Novel applications in antimicrobial research targeting bacterial methyltransferases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator